Decyl nonyl phthalate
Overview
Description
Decyl nonyl phthalate is a member of the phthalate family, which are esters of phthalic acid. These compounds are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is particularly known for its application in polyvinyl chloride (PVC) products, where it imparts flexibility and resilience.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl nonyl phthalate is synthesized through the esterification of phthalic anhydride with decanol and nonanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride is reacted with a mixture of decanol and nonanol. The process is optimized for high yield and purity, often involving continuous removal of water and unreacted alcohols. The final product is purified through distillation and filtration to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Decyl nonyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (decanol and nonanol).
Oxidation: Under oxidative conditions, the alkyl chains of this compound can be oxidized to form carboxylic acids.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phthalic acid, decanol, nonanol.
Oxidation: Carboxylic acids derived from the oxidation of the alkyl chains.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Decyl nonyl phthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible PVC products, adhesives, and coatings.
Biology: Studied for its effects as an endocrine disruptor, impacting hormone regulation and reproductive health.
Medicine: Investigated for its potential toxicological effects and its role in the development of certain diseases.
Industry: Widely used in the manufacture of consumer goods such as toys, food packaging, and medical devices due to its ability to impart flexibility and durability to plastics.
Mechanism of Action
Decyl nonyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by binding to hormone receptors and transport proteins. This disruption can lead to altered hormone levels and imbalances, affecting various physiological processes such as reproduction, development, and metabolism. The compound can also interact with nuclear receptors, modulating gene expression and cellular signaling pathways.
Comparison with Similar Compounds
- Diisononyl phthalate
- Di-n-decyl phthalate
- Diisodecyl phthalate
- Diundecyl phthalate
- Didodecyl phthalate
Decyl nonyl phthalate stands out due to its specific alkyl chain lengths, which can influence its compatibility with different polymers and its performance as a plasticizer.
Properties
IUPAC Name |
2-O-decyl 1-O-nonyl benzene-1,2-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-16-20-24(25)26(28)30-22-18-14-12-10-8-6-4-2/h16-17,20-21H,3-15,18-19,22-23H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZKIDSVINDASL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40242285 | |
Record name | Decyl nonyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40242285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96507-76-5 | |
Record name | 1-Decyl 2-nonyl 1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96507-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl nonyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096507765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyl nonyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40242285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyl nonyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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